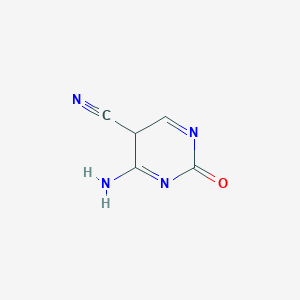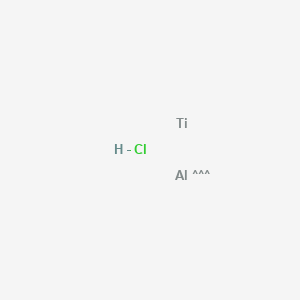![molecular formula C13H18N2O3 B12347301 tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)
tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound features a tert-butyl group, a hydroxyimino group, and a phenylethyl group, making it a versatile molecule for different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyimino compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common reagents used in the synthesis include di-tert-butyl dicarbonate and hydroxylamine hydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .
Biology and Medicine: In biological research, tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is used in the synthesis of pharmaceuticals and biologically active compounds. It is also employed in the study of enzyme mechanisms and protein modifications .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxyimino group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- tert-Butyl N-hydroxycarbamate
- tert-Butyl carbamate
- N-Boc-ethylenediamine
Comparison: tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is unique due to the presence of the hydroxyimino group, which imparts different reactivity compared to similar compounds like tert-butyl N-hydroxycarbamate and tert-butyl carbamate. The phenylethyl group also adds to its distinct properties, making it suitable for specific applications in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)14-9-11(15-17)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3,(H,14,16)/b15-11- |
Clave InChI |
OYCHXXYYNVNOEE-PTNGSMBKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


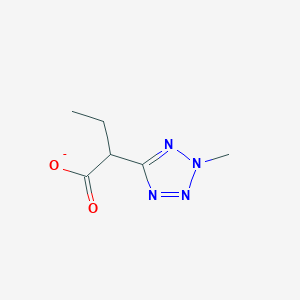
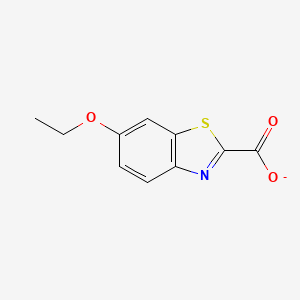
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)
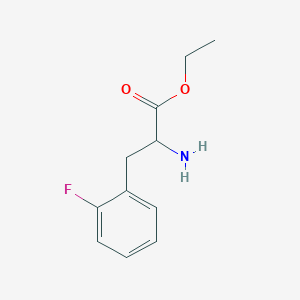
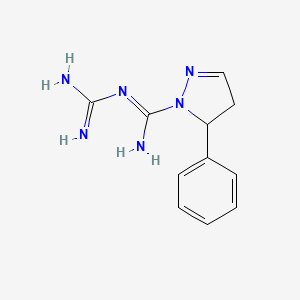
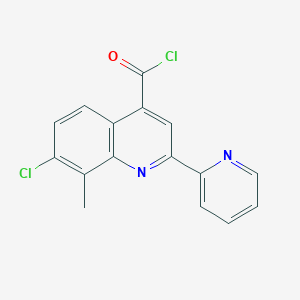
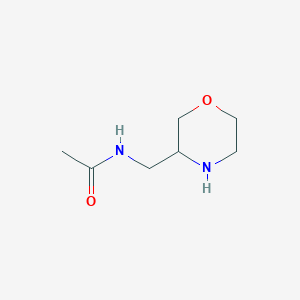
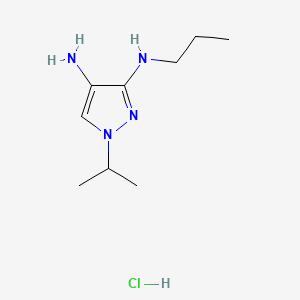
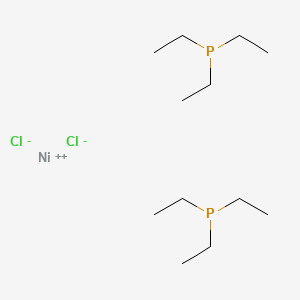
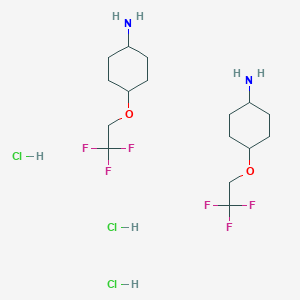
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)
